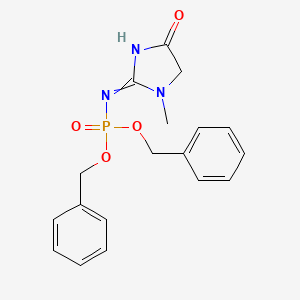
2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one is a phosphorus-containing heterocyclic compound characterized by an imidazolidin-4-one core substituted with a phosphorylimino group and two benzyloxy (phenylmethoxy) moieties. Its IUPAC name reflects its structural complexity: the phosphorylimino group (-P(=NH)-O-) bridges the imidazolidinone ring and the bis(phenylmethoxy) substituents. This compound is registered under multiple identifiers, including EINECS 242-880-0 and CAS-related entries, suggesting its recognition in industrial or research contexts .
Biological Activity
2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one (BPMI) is an organic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C18H20N3O4P
- Molecular Weight : 373.3 g/mol
- CAS Number : 19208-69-6
BPMI's structure features a phosphorylimino group, which is pivotal for its potential biological interactions. The compound's ability to act as a Brønsted acid catalyst has been noted, indicating its role in facilitating various chemical reactions by donating protons to substrates.
Biological Activity Overview
Research into BPMI's biological activity is still emerging. Preliminary studies suggest several areas of interest:
Case Study 1: Catalytic Properties
A study demonstrated BPMI's effectiveness as a catalyst in the synthesis of various organic compounds. The reaction conditions were optimized for yield and purity, highlighting BPMI's utility in synthetic chemistry.
Case Study 2: Biological Interactions
Research exploring the interactions of BPMI with biological targets is limited but suggests potential effects on enzyme activity due to its phosphorylimino group. Further studies are necessary to elucidate these interactions fully.
Data Table: Summary of Biological Activities
While the exact mechanism of action for BPMI remains unclear, its structural characteristics suggest that it may interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The phosphorylimino moiety may play a crucial role in these interactions, similar to other phosphorous-containing compounds that have been studied for their biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one with structurally related compounds, emphasizing key differences in substituents, core frameworks, and inferred properties.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected Compounds
Key Observations:
- Core Structure Diversity: Unlike thiophene- or pyridine-based analogues, the imidazolidinone core in the subject compound provides a rigid, hydrogen-bond-accepting scaffold, which may influence molecular recognition in biological systems .
- Phosphorus Functionality: The phosphorylimino group distinguishes it from phosphoramidate or ester derivatives, possibly altering reactivity (e.g., resistance to hydrolysis) .
Industrial and Regulatory Context
The compound’s inclusion in regulatory databases (e.g., EINECS 242-880-0) implies its use in industrial applications, possibly as a synthetic intermediate or specialty chemical. Comparatively, analogues like (4-pyridinylmethoxy)carbonyl (CAS 2537-1108) are registered under CAS, suggesting shared utility in pharmaceuticals or agrochemicals .
Properties
CAS No. |
19208-69-6 |
|---|---|
Molecular Formula |
C18H20N3O4P |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(2Z)-2-bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C18H20N3O4P/c1-21-12-17(22)19-18(21)20-26(23,24-13-15-8-4-2-5-9-15)25-14-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,19,20,22,23) |
InChI Key |
FFEFFWWQHCAWCF-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC1=NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Isomeric SMILES |
CN\1CC(=O)N/C1=N/P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1CC(=O)NC1=NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Dibanzyloxy Phosphatecreatinine; Creatininephosphoric acid dibenzyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















